Cellular Uptake in MDCK Monolayers
Confocal laser scanning microscopy of confluent Madin‑Darby canine kidney (MDCK) cells incubated with carboxyfluorescein‑labeled hCT(18‑32) demonstrates a sectoral, punctuated cytoplasmic distribution, confirming membrane penetration and intracellular accumulation [1]. This uptake pattern is qualitatively similar to that observed for the well‑established CPPs Tat(47‑57) and penetratin(43‑58) under identical conditions [1].
| Evidence Dimension | Cellular internalization (qualitative) |
|---|---|
| Target Compound Data | Punctuated cytoplasmic distribution |
| Comparator Or Baseline | Tat(47‑57) and penetratin(43‑58) show similar punctuated cytoplasmic distribution |
| Quantified Difference | Qualitatively comparable; quantitative uptake values not reported in the primary study |
| Conditions | MDCK epithelial monolayers; peptides N‑terminally labeled with carboxyfluorescein; incubation at 37 °C |
Why This Matters
Confirms that hCT(18‑32) possesses bona fide CPP activity and can serve as a comparator to gold‑standard CPPs in cellular uptake assays.
- [1] Tréhin R, Krauss U, Muff R, Meinecke M, Beck-Sickinger A, Merkle HP. Cellular internalization of human calcitonin derived peptides in MDCK monolayers: a comparative study with Tat(47-57) and penetratin(43-58). Pharm Res. 2004;21(1):33-42. View Source
